molecular formula C9H6Cl2O4 B8682314 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

Cat. No.: B8682314
M. Wt: 249.04 g/mol
InChI Key: MZOAKOKTRSSQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is a chemical compound that belongs to the benzodioxane family This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the benzodioxane ring, and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid typically involves the chlorination of 1,4-benzodioxan-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The process parameters are carefully monitored to ensure consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted benzodioxane derivatives with various functional groups.

Scientific Research Applications

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-2-carboxylic acid: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.

    6-Chloro-1,4-benzodioxan-2-carboxylic acid: Contains only one chlorine atom, leading to variations in its chemical behavior.

    7-Chloro-1,4-benzodioxan-2-carboxylic acid: Similar to the above, with a single chlorine atom at a different position.

Uniqueness

6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical properties and potential applications. The dual chlorination can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H6Cl2O4

Molecular Weight

249.04 g/mol

IUPAC Name

6,7-dichloro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

InChI

InChI=1S/C9H6Cl2O4/c10-4-1-6-7(2-5(4)11)15-8(3-14-6)9(12)13/h1-2,8H,3H2,(H,12,13)

InChI Key

MZOAKOKTRSSQSO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=C(C=C2O1)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrolysis of ethyl 6,7-dichloro-1,4-benzodioxan-2-carboxylate (5.0 g.) with sodium hydroxide (10%, 10.9 ml.) in ethanol (50 ml.) gave 6,7-dichloro-1,4-benzodioxan-2-carboxylic acid (3.4 g.) m.p. 155°-158° C. with a consistent NMR spectrum and identical Rf (TLC) with an authentic sample.
Name
ethyl 6,7-dichloro-1,4-benzodioxan-2-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.